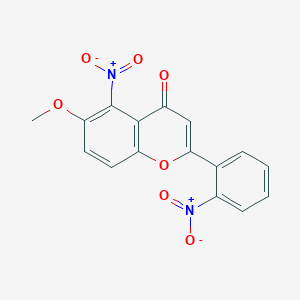![molecular formula C14H12O4 B14178237 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde CAS No. 921936-26-7](/img/structure/B14178237.png)
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid . The reaction typically occurs at a molar ratio of 2:1 (4-hydroxybenzaldehyde to acetone) and is conducted under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of phenol as a raw material. Phenol reacts with chloroform in the presence of a phenol sodium salt at elevated temperatures (around 60°C) to produce the desired product . Alternatively, condensation reactions between phenol and chloral, followed by decomposition using sodium methylate, can also yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve bromination or copper-catalyzed coupling reactions with methoxy sodium.
Major Products: The major products formed from these reactions include vanillin derivatives and other substituted benzaldehydes .
Wissenschaftliche Forschungsanwendungen
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and hydrazones.
Medicine: Research has shown its potential in developing drugs for treating diseases such as Alzheimer’s.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde involves its interaction with molecular targets and pathways. For instance, in catalytic pyrolysis, the compound undergoes dehydrogenation to form reactive intermediates such as quinone methides, which further decompose to yield phenol and other products . These intermediates play a crucial role in the compound’s reactivity and its ability to form various derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Shares similar functional groups but lacks the methoxy group.
3-Hydroxy-4-methoxybenzaldehyde:
4-Methoxybenzaldehyde:
Eigenschaften
CAS-Nummer |
921936-26-7 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
4-[hydroxy-(4-hydroxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H12O4/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-9,14,16-17H |
InChI-Schlüssel |
PASDVZWTXFYWEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OC(C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
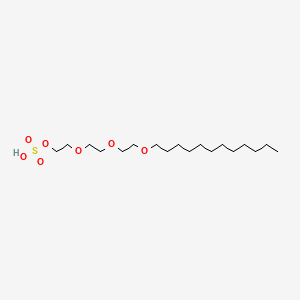
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
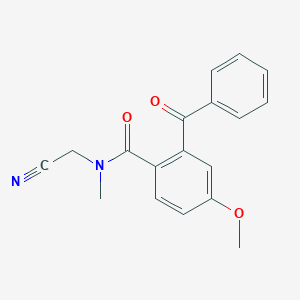
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

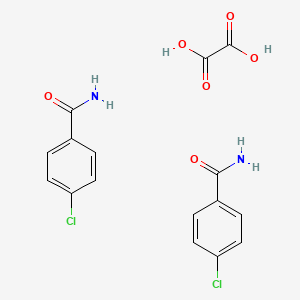
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)

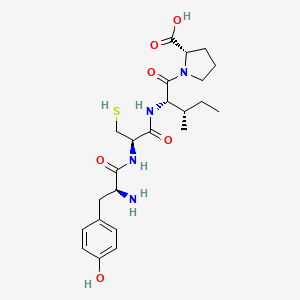
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

